3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core, a trifluoromethyl group at position 4, and a 5-chloro-2-methylphenyl carboxamide substituent. Its structural uniqueness lies in the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the chloro-methylphenyl moiety, which may influence target binding and selectivity.
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3OS/c1-9-6-7-10(21)8-13(9)26-18(28)17-16(25)14-15(20(22,23)24)11-4-2-3-5-12(11)27-19(14)29-17/h6-8H,2-5,25H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOWNVOADGXIHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienoquinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a quinoline derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has shown that derivatives of thienoquinoline compounds exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds similar to the target compound demonstrated zones of inhibition against gram-positive and gram-negative bacteria, indicating their potential use in treating bacterial infections .
Anticancer Properties
The thienoquinoline scaffold has been investigated for its anticancer properties. Some derivatives have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several thienoquinoline derivatives and evaluated their biological activities. The synthesized compounds were tested against several bacterial strains and exhibited varying degrees of antimicrobial activity. The most potent compounds had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer efficacy of thienoquinoline derivatives. The study reported that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. The results indicated that these compounds could be developed into effective anticancer drugs with further optimization .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. Modifications to the thienoquinoline core and substituents can significantly influence biological activity. For example:
- Chlorine Substituents : Enhance antibacterial properties.
- Trifluoromethyl Groups : Improve lipophilicity and cellular uptake.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group often enhances binding affinity and selectivity towards these targets, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous thienoquinoline carboxamides, focusing on substituent variations, biological activities, and physicochemical properties. Key analogs are summarized below:
Table 1: Structural and Functional Comparison
Structural Variations and Pharmacological Impact
- Trifluoromethyl (CF₃) vs. Phenyl/Furyl/Oxo Groups :
The CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity compared to phenyl (KuSaSch105) or furyl groups . This may improve membrane permeability and target binding in hydrophobic pockets. - 5-Oxo Modification: The 5-oxo derivative (IC₅₀: 1.2 μM) demonstrates higher cytotoxicity in ovarian cancer cells than non-oxo analogs, suggesting that ketone groups enhance pro-apoptotic effects .
Physicochemical Properties
Biological Activity
3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 626227-74-5) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer properties, and potential mechanisms of action.
- Molecular Formula : C20H17ClF3N3OS
- Molecular Weight : 439.88 g/mol
- Structure : The compound features a thienoquinoline core, which is known for its pharmacological relevance.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance:
- In vitro studies have shown that it has effective activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values reported range from 15.62 to 250 µg/mL depending on the bacterial strain tested .
- A comparative study highlighted that derivatives of thienoquinoline compounds generally possess enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
The compound's anticancer potential has also been investigated:
- In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
- A study reported that modifications in the thienoquinoline structure significantly enhance cytotoxicity against cancer cells, suggesting that structural optimization can lead to more potent anticancer agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Interaction with DNA : Some studies suggest that it can intercalate into DNA strands, disrupting replication processes in rapidly dividing cells.
Case Studies
Several case studies have illustrated the efficacy of this compound:
- A study conducted by Aydin et al. demonstrated its ability to inhibit the growth of multidrug-resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
- Another investigation reported that structural analogs displayed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the established synthetic routes for this compound, and how is its purity validated?
Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a thienoquinoline core is functionalized via nucleophilic substitution or cyclocondensation with chloro- and trifluoromethyl-containing precursors. A key step includes hydrolyzing intermediates (e.g., ethyl esters) to carboxylic acids, followed by coupling with substituted anilines under carbodiimide-mediated conditions .
Purity Validation:
- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopy: H/C NMR for structural confirmation; IR to verify amide bond formation (~1650–1700 cm).
- Elemental Analysis: Confirmation of C, H, N, S, and Cl content within ±0.4% theoretical values .
Basic Question: How is cytotoxicity assessed for this compound in cancer cell lines?
Answer:
Cytotoxicity is evaluated using standardized assays:
- Cell Lines: Ovarian (SK-OV-3, OVCAR-3) or other cancer cell lines cultured in DMEM + 10% FBS at 37°C/5% CO .
- Assay Protocol:
- Cells seeded in 96-well plates (5,000 cells/well).
- Compound dissolved in DMSO (final conc. ≤0.1% v/v) and serially diluted.
- Incubation for 48–72 hours.
- Viability measured via MTT or resazurin reduction.
- IC Calculation: Nonlinear regression analysis (e.g., GraphPad Prism) with ≥3 independent replicates .
Advanced Question: How can synthetic yields be optimized when low yields occur during the final coupling step?
Answer:
Low yields in amide coupling may arise from steric hindrance or poor nucleophilicity of the aniline group. Strategies include:
- Activating Agents: Replace standard EDCl/HOBt with PyBOP or HATU for improved coupling efficiency.
- Solvent Optimization: Use polar aprotic solvents (DMF or DCM) with controlled moisture levels.
- Temperature Control: Conduct reactions under inert atmosphere at 0–4°C to minimize side reactions.
- Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate → DCM/methanol) .
Advanced Question: How to resolve contradictions in cytotoxicity data between different cell lines?
Answer:
Discrepancies may stem from cell-specific metabolic or genetic factors:
- Mechanistic Profiling: Compare apoptosis markers (e.g., caspase-3 activation via flow cytometry) and cell cycle arrest (PI staining) across lines .
- Metabolomic Analysis: Use LC-MS to identify differential metabolite flux (e.g., ATP/NAD+ levels) linked to compound sensitivity.
- Receptor Expression: Validate target expression (e.g., kinase or GPCR profiles) via qPCR or Western blot .
Advanced Question: What methodologies are recommended for assessing metabolic stability in vitro?
Answer:
- Liver Microsomal Assay:
- Incubate compound (1–10 µM) with pooled human liver microsomes (0.5 mg/mL) + NADPH.
- Aliquot samples at 0, 15, 30, 60 minutes.
- Quench with acetonitrile; analyze via LC-MS/MS.
- Half-Life Calculation: Use first-order decay kinetics.
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent probes .
Advanced Question: How to address unexpected hematotoxicity in preclinical studies?
Answer:
If hematotoxicity (e.g., reduced RBC counts) is observed:
- Dose Escalation Studies: Determine NOAEL (no-observed-adverse-effect-level) in rodent models.
- Mechanistic Investigation:
- Perform comet assays for DNA damage.
- Measure oxidative stress markers (MDA, GSH/GSSG ratios).
- Structural Analog Comparison: Test derivatives (e.g., replacing trifluoromethyl with furyl groups) to isolate toxicophores .
Advanced Question: How to design experiments for elucidating the compound’s mechanism of action?
Answer:
- Target Identification:
- Affinity Chromatography: Immobilize compound on Sepharose beads; pull down binding proteins for MS identification.
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler).
- Pathway Analysis:
Basic Question: What safety precautions are critical during handling?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
